Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-
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Overview
Description
Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- is an organic compound with a complex structure that includes methoxy groups and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- typically involves the introduction of methoxy groups and a thioether linkage to a benzaldehyde core. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate thioether reagent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or dimethyl sulfoxide and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and thioether groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]- involves its interaction with specific molecular targets. The methoxy and thioether groups can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: Lacks the thioether group but shares the methoxy groups.
4-(Methylthio)benzaldehyde: Contains a thioether group but lacks the methoxy groups.
2,5-Dimethoxy-4-methylbenzaldehyde: Similar structure but with a methyl group instead of the propenyl group .
Properties
CAS No. |
648956-92-7 |
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Molecular Formula |
C13H16O3S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2,5-dimethoxy-4-(2-methylprop-2-enylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C13H16O3S/c1-9(2)8-17-13-6-11(15-3)10(7-14)5-12(13)16-4/h5-7H,1,8H2,2-4H3 |
InChI Key |
IPPVOBMEXBWSAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=C(C=C(C(=C1)OC)C=O)OC |
Origin of Product |
United States |
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